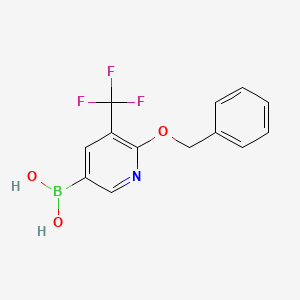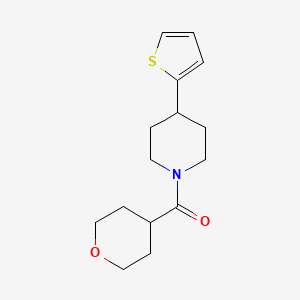
(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a tetrahydropyran ring, a thiophene ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyran and thiophene derivatives, followed by their coupling with a piperidine derivative.
Preparation of Tetrahydropyran Derivative: This can be synthesized by the hydrogenation of dihydropyran in the presence of a palladium catalyst.
Preparation of Thiophene Derivative: Thiophene can be functionalized through halogenation followed by a Grignard reaction to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the tetrahydropyran and thiophene derivatives with a piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom, using alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: NaBH4, methanol as solvent, ice bath.
Substitution: Alkyl halides, acetonitrile as solvent, reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the reduction of the carbonyl group.
Substitution: N-alkylated piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptor sites on cell membranes, altering signal transduction pathways. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
(tetrahydro-2H-pyran-4-yl)methanone: Lacks the piperidine and thiophene rings, making it less versatile in biological applications.
(4-(thiophen-2-yl)piperidin-1-yl)methanone: Does not have the tetrahydropyran ring, which may reduce its stability and reactivity.
(tetrahydro-2H-pyran-4-yl)(4-(phenyl)piperidin-1-yl)methanone: Replaces the thiophene ring with a phenyl ring, altering its electronic properties and potentially its biological activity.
Uniqueness
(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its three distinct ring systems, which confer a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design, where such balance is crucial for bioavailability and target specificity.
特性
IUPAC Name |
oxan-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-15(13-5-9-18-10-6-13)16-7-3-12(4-8-16)14-2-1-11-19-14/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBCKKFGZOMASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
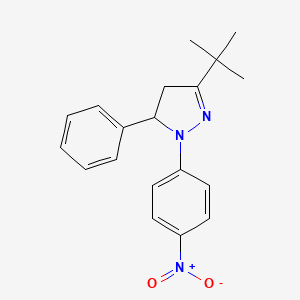

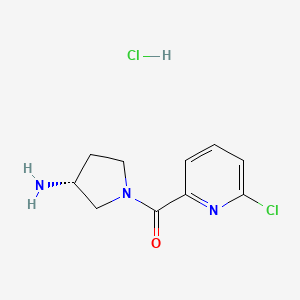

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)
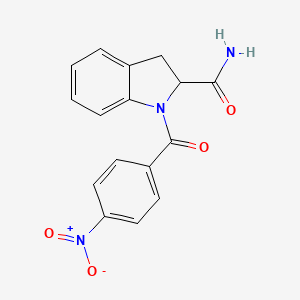
![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2436607.png)
![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

